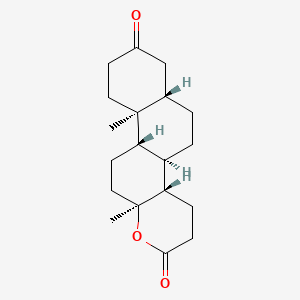

1,2,4,5-Tetrahydrotestolactone

Description

Historical Perspectives on Steroid Lactone Research

The study of steroid lactones is built upon the foundational steroid research that began in the early 20th century, which led to the structural elucidation of key hormones. researchgate.netjournals.co.za A pivotal moment in steroid lactone chemistry occurred in the 1940s when Russel E. Marker discovered that steroidal sapogenins could be oxidized to form bisnorcholanic lactones. sci-hub.se This opened the door to the chemical synthesis and modification of steroidal structures.

The development of Testolactone (B1683771) marked a significant milestone. It was the first synthetic steroid compound to see clinical application for its ability to inhibit estrogen synthesis, entering use in 1970. mdpi.com The biological equivalent of the Baeyer–Villiger oxidation, a chemical reaction that converts ketones to lactones, was first observed in the transformation of progesterone (B1679170) into Testolactone by fungi, demonstrating nature's own pathways to creating these structures. mdpi.com

Alongside synthetic efforts, research into naturally occurring steroidal lactones, such as the withanolides from the plant Withania somnifera, has provided a wealth of information on their structural diversity and biological activities. nih.govnih.gov These parallel streams of research—exploring both natural and synthetic sources—have collectively advanced the understanding of steroid lactones and their potential applications.

Academic Significance within Steroid Biochemistry and Metabolism

Detailed research, particularly in the context of sports anti-doping, has focused on identifying Testolactone's metabolic products. In this area, 1,2,4,5-Tetrahydrotestolactone, along with 4,5-dihydrotestolactone (B1226764), serves as a key urinary biomarker to confirm the use of Testolactone. wada-ama.orgwada-ama.org

To facilitate these metabolic studies, researchers have employed innovative models. The zebrafish water tank (ZWT) model has proven to be a valuable tool for investigating the biotransformation of steroids. researchgate.netresearchgate.net Studies using this model have shown that zebrafish metabolize Testolactone to produce this compound and 4,5-dihydrotestolactone, the same primary metabolites found in humans. researchgate.netnih.gov This cross-species similarity validates the ZWT as a reliable and efficient model for studying steroid metabolism relevant to human physiology. researchgate.netnih.gov

Table 1: Chemical Properties of this compound This table summarizes the key computed chemical properties of the compound. Data sourced from PubChem. nih.gov

| Property | Value |

| Molecular Formula | C19H28O3 |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | (4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione |

| InChI Key | CXFWIKINSICEBC-ARKCUIHYSA-N |

| Canonical SMILES | C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C |

Table 2: Research Findings from Zebrafish Water Tank (ZWT) Metabolic Studies of Testolactone This table outlines key findings from studies using the ZWT model to investigate Testolactone metabolism. Data sourced from ResearchGate and PubMed. researchgate.netnih.govresearchgate.net

| Finding | Significance |

| Metabolite Identification | This compound and 4,5-dihydrotestolactone were identified as the main metabolites. researchgate.netnih.gov |

| Human-Zebrafish Correlation | The metabolites detected in the ZWT are the same as those described in humans, confirming the model's relevance. researchgate.netnih.gov |

| Hormonal Impact | The presence of Testolactone led to an increase in testosterone (B1683101) and androstenedione (B190577) levels in the tank water, mimicking the effect in human serum. researchgate.netnih.gov |

| Model Validation | The results suggest the ZWT is a viable model for investigating the biotransformation and physiological impact of steroids on a live organism. researchgate.netresearchgate.net |

Conceptual Framework for Investigating Chemical Compound Role in Biological Systems

The investigation of a chemical compound like this compound within biological systems follows a structured conceptual framework. This framework treats drug discovery and metabolic investigation as an optimization problem, involving an adaptive cycle of design, synthesis, and testing to refine scientific hypotheses. nih.gov

The initial step is often the identification and characterization of the molecule. For this compound, this involved its discovery as a metabolite. researchgate.netnih.gov The framework then guides further research to understand its properties, such as its own potential biological activity and interactions with cellular machinery like receptors. ontosight.ainih.gov Research has, for instance, been directed at its potential anabolic and androgenic properties. ontosight.ai

A key component of this framework is the use of appropriate models to study the compound's behavior. spparenet.orgacs.org The selection of the ZWT model to study the biotransformation of Testolactone is a practical application of this principle. researchgate.netresearchgate.net Such models allow for controlled investigation of complex biological processes like metabolism, providing data that can be extrapolated to more complex organisms. researchgate.net This systematic approach, which integrates chemical analysis, biological testing, and model systems, is fundamental to building a comprehensive understanding of a compound's role in biochemistry and physiology. nih.govspparenet.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFWIKINSICEBC-ARKCUIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228660 | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-32-3 | |

| Record name | (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7801-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34417 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrahydrotestolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 1,2,4,5 Tetrahydrotestolactone

Established Synthetic Pathways and Methodologies

The synthesis of 1,2,4,5-Tetrahydrotestolactone can be approached through several routes, leveraging both enzymatic and classical organic chemistry methodologies. These pathways often commence from readily available steroid precursors.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions, offering an efficient route to complex molecules like steroidal lactones. researchgate.netrsc.org The key transformation in the synthesis of the D-homo-lactone ring found in this compound is the Baeyer-Villiger oxidation of a corresponding D-ring ketone.

Microbial transformations are a powerful tool for steroid modifications. mdpi.com Various microorganisms, including species of Penicillium and Aspergillus, are known to perform Baeyer-Villiger oxidations on steroid skeletons. researchgate.net For instance, the transformation of androst-4-ene-3,17-dione to testolactone (B1683771) has been achieved with high yields using Fusarium oxysporum. mdpi.com A plausible chemoenzymatic route to this compound would involve the initial chemical reduction of the A-ring double bonds of a precursor like androst-4-ene-3,17-dione to yield the saturated 5α-androstane-3,17-dione. This saturated ketone could then be subjected to a microbial Baeyer-Villiger oxidation to introduce the oxygen atom into the D-ring, forming the desired lactone.

Alternatively, isolated enzymes, particularly Baeyer-Villiger monooxygenases (BVMOs), can be employed. While highly selective, the practical use of isolated BVMOs can be limited by their cost and stability. rsc.org A more common chemoenzymatic approach utilizes lipases to generate peracids in situ, which then act as the oxidizing agent for the Baeyer-Villiger reaction. This method avoids the handling of potentially hazardous pre-formed peracids. rsc.org

Table 1: Chemoenzymatic Approaches to Steroidal Lactone Synthesis

| Precursor | Catalyst/Microorganism | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Androst-4-ene-3,17-dione | Fusarium oxysporum | Baeyer-Villiger Oxidation | Unsaturated Steroidal Lactone | mdpi.com |

| Prochiral Cyclohexanones | Candida antarctica lipase (B570770) B | Asymmetric Baeyer-Villiger Oxidation | Chiral Lactone | rsc.org |

| 5α-Androstan-3,17-dione | Baeyer-Villiger Monooxygenase | Regioselective Lactonization | Saturated Steroidal Lactone | researchgate.net |

Total Synthesis Strategies

A total synthesis of this compound, with the IUPAC name (4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione, would involve the construction of the tetracyclic steroid core from acyclic precursors. nih.gov While a specific total synthesis for this relatively simple metabolite is not extensively documented, established principles of steroid synthesis can be applied to propose a viable route.

A convergent strategy could be employed, involving the synthesis of A/B ring and D-ring precursors separately, followed by their coupling. A common starting point for the A/B ring system is the Wieland-Miescher ketone or a similar prochiral cyclohexenone derivative. The D-ring, containing the lactone, could be synthesized as a separate fragment.

A plausible linear synthesis could start from a functionalized decalin system, representing the A and B rings. Subsequent annulation reactions would be used to build the C and D rings. The D-ring could be initially constructed as a cyclopentanone (B42830), which is then expanded to the six-membered lactone in a late-stage Baeyer-Villiger oxidation. The stereochemistry at the multiple chiral centers would be controlled using stereoselective reactions, such as catalytic hydrogenation and stereocontrolled alkylations. Given the saturated nature of the A and B rings in the target molecule, catalytic hydrogenation of an appropriate unsaturated precursor would be a key step.

Advanced Derivatization for Research Applications

Derivatization of this compound is crucial for its use in research, particularly for tracing its metabolic fate and for probing its interactions with biological systems.

Synthesis of Isotopic Analogs for Tracing Studies

Isotopically labeled analogs of steroids are invaluable tools for metabolic studies, allowing for their detection and quantification in biological matrices using mass spectrometry. The synthesis of isotopically labeled this compound can be achieved by introducing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O).

Deuterium labeling can be accomplished by using deuterated reagents during the synthesis. For example, the reduction of the A-ring double bonds of a precursor can be performed using deuterium gas (D₂) in the presence of a catalyst. The deuterium label in the C-19 angular methyl group is generally inert to chemical exchange, making it a suitable position for labeling. nih.gov

Carbon-13 labeling can be achieved by starting the synthesis with ¹³C-labeled building blocks. For instance, a ¹³C-labeled Grignard reagent could be used to introduce a labeled methyl group.

Oxygen-18 labeling is particularly relevant for the lactone functional group. An ¹⁸O-labeled peracid or hydrogen peroxide could be used in the Baeyer-Villiger oxidation step to incorporate the heavy oxygen isotope into the lactone ring. rsc.org A reported method for synthesizing ¹⁸O-labeled steroid sulfates could be adapted for this purpose. rsc.orgrsc.org

Table 2: Strategies for Isotopic Labeling of Steroids

| Isotope | Labeling Strategy | Application | Reference |

|---|---|---|---|

| Deuterium (²H) | Catalytic deuteration of unsaturated precursors | Metabolic tracing | nih.gov |

| Carbon-13 (¹³C) | Use of ¹³C-labeled synthetic precursors | Mechanistic studies | |

| Oxygen-18 (¹⁸O) | ¹⁸O-labeled oxidizing agent in Baeyer-Villiger oxidation | Elucidation of metabolic pathways | rsc.orgrsc.org |

Introduction of Functional Tags for Molecular Probing

To study the biological interactions of this compound, it can be derivatized with functional tags such as fluorescent labels, biotin, or photoaffinity labels. The saturated and relatively unfunctionalized nature of the A, B, and C rings of this molecule presents a challenge for selective derivatization.

Functionalization would likely target the carbonyl group at C-3 or positions amenable to activation, such as through microbial hydroxylation. tandfonline.com For instance, selective hydroxylation of the steroid core using specific microorganisms could introduce a handle for further derivatization. tandfonline.com This newly introduced hydroxyl group could then be coupled to a tag using standard bioconjugation chemistry.

Another approach involves the synthesis of analogs with a linker arm incorporated from the beginning of the synthetic sequence. This linker, terminating in a reactive group like an amine or a carboxylic acid, would allow for the attachment of a desired tag without altering the core structure of the steroidal lactone. The synthesis of withanolide A derivatives has demonstrated that the A-ring can be susceptible to chemical modification, providing a potential site for introducing such functional tags. rsc.org

Metabolic Pathways and Biotransformation Dynamics of 1,2,4,5 Tetrahydrotestolactone

Enzymatic Reduction Mechanisms of Parent Compounds

The formation of 1,2,4,5-Tetrahydrotestolactone from its parent compound, Testolactone (B1683771), involves the enzymatic reduction of the A-ring. Testolactone possesses a distinctive 1,4-diene-3-one moiety in its A-ring, and its conversion to a tetrahydro- derivative requires the saturation of both the C1-C2 and C4-C5 double bonds.

The specific enzymes responsible for the complete reduction of the 1,4-diene system in Testolactone to form this compound have not been definitively identified in the reviewed literature. However, the metabolism of steroids containing a Δ⁴-3-ketone functionality is known to be catalyzed by reductases from the aldo-keto reductase (AKR) superfamily and steroid 5α-reductase (SRD5A) isoenzymes. nih.gov

These enzymatic reactions are typically dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). nih.gov The general mechanism for the reduction of a Δ⁴-3-ketosteroid involves a sequential process:

Reduction of the Δ⁴ double bond: This is catalyzed by 5α-reductases (SRD5A1, SRD5A2, SRD5A3) or steroid 5β-reductase (AKR1D1), leading to the formation of a 5α- or 5β-dihydrosteroid. nih.gov

Reduction of the 3-keto group: The resulting 3-ketone is then reduced by 3α- or 3β-hydroxysteroid dehydrogenases (which are often members of the AKR1C subfamily) to form a tetrahydrosteroid. nih.gov

For Testolactone, which contains a Δ¹,⁴-diene system, the reduction is more complex. While the specific reductases for this compound are not detailed, it is plausible that members of the AKR and/or SRD5A families are involved in the saturation of the double bonds in the A-ring, utilizing NADPH as the essential cofactor.

The stereochemistry of steroid metabolism is crucial as it determines the biological activity of the resulting metabolites. The enzymatic reduction of the two double bonds and the ketone group in the A-ring of Testolactone can theoretically produce several stereoisomers of this compound. The precise stereochemical configuration of the metabolically formed this compound is not specified in the available scientific literature.

General principles of steroid reduction suggest that the stereochemical outcome is highly dependent on the specific enzyme involved. For example, 5α-reductases catalyze the addition of a hydride ion to the α-face at C-5, resulting in an A/B ring trans fusion, whereas 5β-reductase leads to a cis fusion. nih.govslideshare.net The reduction of the C1-C2 double bond would also have a specific stereochemical course. A study on the enzyme pentaerythritol (B129877) tetranitrate reductase, which can reduce 1,4-androstadiene-3,17-dione, indicated a 1α addition of deuterium (B1214612) at the C2 atom. rcsb.org However, whether similar enzymes and mechanisms apply to Testolactone metabolism in biological systems remains to be elucidated.

Molecular and Cellular Mechanisms of Action of 1,2,4,5 Tetrahydrotestolactone

Interaction with Steroidogenic Enzymes and Pathways

1,2,4,5-Tetrahydrotestolactone is recognized as a major metabolite of Testolactone (B1683771), a known aromatase inhibitor. wada-ama.orgresearchgate.netnih.gov The metabolic pathway of Testolactone also produces 4,5-dihydrotestolactone (B1226764). researchgate.netnih.gov

Testolactone, the parent compound of this compound, is a potent inhibitor of the aromatase enzyme (CYP19A1). researchgate.netnih.govwikipedia.org This inhibition is considered noncompetitive and irreversible, leading to a reduction in the synthesis of estrone (B1671321) and estradiol. researchgate.netwikipedia.orgdrugbank.com As a metabolite, the presence of this compound is an indicator of Testolactone administration and its subsequent metabolism. wada-ama.orgresearchgate.netnih.gov In a study using a zebrafish water tank model, the presence of Testolactone led to the detection of both this compound and 4,5-dihydrotestolactone, confirming its role as a metabolite. researchgate.netnih.gov This study also observed an increase in testosterone (B1683101) and androstenedione (B190577) levels, which is consistent with the inhibition of aromatase by Testolactone. researchgate.netnih.gov

The broader impact of this compound on other steroid-converting enzymes is not extensively detailed in the available literature. However, understanding the effects of its parent compound, Testolactone, provides some context. Steroidogenesis involves a complex cascade of enzymes, including various cytochrome P450 enzymes (CYPs) and hydroxysteroid dehydrogenases (HSDs). iupac.orgscielo.brnih.gov These enzymes are responsible for the conversion of cholesterol into various steroid hormones. scielo.brnih.govnih.gov For instance, CYP11A1 initiates steroidogenesis by converting cholesterol to pregnenolone (B344588). iupac.orgscielo.brnih.gov Other key enzymes include 3β-hydroxysteroid dehydrogenase (HSD3B2), which converts pregnenolone to progesterone (B1679170), and CYP17A1, which has both 17α-hydroxylase and 17,20-lyase activities crucial for androgen synthesis. nih.govnih.gov While Testolactone is primarily known for its aromatase inhibition, any potential effects of its metabolites, like this compound, on these other enzymes would be a critical area for further research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 1,2,4,5 Tetrahydrotestolactone Analogs

Theoretical and Computational Approaches for SAR/QSAR Modeling

The development of predictive SAR and QSAR models for steroidal compounds, including analogs of 1,2,4,5-Tetrahydrotestolactone, relies on a variety of theoretical and computational methods. These approaches aim to establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques are widely used to correlate the 3D structural features of molecules with their biological activities. nih.gov For steroidal aromatase inhibitors, CoMFA and CoMSIA models have been developed to understand the influence of steric and electrostatic fields on inhibitory potency. nih.gov These models can generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a reliable and predictive CoMFA model for a series of steroidal aromatase inhibitors yielded a q² of 0.636 and an r²pred of 0.658, while a CoMSIA model produced a q² of 0.843 and an r²pred of 0.601, indicating good predictive ability. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net For steroidal aromatase inhibitors, docking studies have been instrumental in identifying key interactions with the aromatase enzyme. researchgate.net For example, interactions with amino acid residues such as MET374 have been identified as crucial for the binding of steroidal inhibitors. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For aromatase inhibitors, pharmacophore models can highlight the key features, such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, that are critical for enzyme inhibition. nih.gov

2D and Hybrid QSAR Models: These models utilize a range of molecular descriptors, including topological, molecular shape, spatial, structural, and thermodynamic properties, to build a relationship with biological activity. researchgate.net Multiple Linear Regression (MLR) is a common statistical method used to develop these models. nih.gov Such models have indicated that for steroidal aromatase inhibitors, factors like the Simple Image-based Classifier (SIC), Shadow_XZfrac, and interaction energies are significant in determining inhibitory activity. researchgate.net

These computational tools provide a rational basis for the design of novel analogs by predicting their biological activity before synthesis, thereby saving time and resources. benthamdirect.com

Elucidation of Key Structural Determinants for Biological Activity

SAR studies on this compound and related steroidal structures have revealed several key structural features that are critical for their biological activity, primarily as aromatase inhibitors.

The D-Ring: The modification of the D-ring from a five-membered cyclopentanone (B42830) to a six-membered δ-lactone, as seen in testolactone (B1683771), has a significant impact on activity. Studies have shown that this modification generally decreases the inhibitory potency against aromatase compared to analogs with a cyclopentanone D-ring. nih.govacs.org This suggests that the structure of the D-ring is critical for optimal binding to the aromatase active site. nih.govacs.org

The A-Ring: The planarity of the A-ring and the A/B-ring junction is considered important for potent anti-aromatase activity. nih.govacs.orgcore.ac.uk The presence of a C-3 carbonyl group, however, is not essential for activity. For example, a 3-deoxy steroidal olefin analog demonstrated strong competitive aromatase inhibition. nih.govacs.org

Stereochemistry: The stereochemistry at various positions of the steroid nucleus plays a crucial role. For instance, a 5α-stereochemistry is generally required for good anti-aromatase activity. nih.govacs.org

Substitutions: The introduction of various substituents at different positions of the steroid nucleus can significantly modulate biological activity. Fungal transformation of testolactone has led to the production of hydroxylated metabolites with potent aromatase inhibitory activity. google.com For instance, metabolites with hydroxyl groups at the 7α and 7β positions have shown significantly enhanced inhibitory potential compared to the parent compound. google.com

The following table summarizes the aromatase inhibitory activity of some testolactone analogs, highlighting the impact of structural modifications.

| Compound | Modification | IC₅₀ (µM) | Reference |

| Testolactone (1) | Parent Compound | 0.716 | google.com |

| 7α-hydroxy-3-oxo-13,17-secoandrosta-1,4-dieno-17,13α-lactone (2) | 7α-hydroxylation | 11.68 | google.com |

| 7β-hydroxy-3-oxo-13,17-seco-5β-androsta-1-eno-17,13α-lactone (3) | 7β-hydroxylation | 0.00863 | google.com |

| 3α,11β-dihydroxy-13,17-seco-5β-androsta-17,13α-lactone (4) | 3α,11β-dihydroxylation | 0.00923 | google.com |

| 4β,5β-epoxy-3β-hydroxy-13,17-secoandrosta-1-eno-17,13α-lactone (5) | 4β,5β-epoxidation and 3β-hydroxylation | 10.37 | google.com |

| 4β,5β-epoxy-3α-hydroxy-13,17-secoandrosta-1-eno-17,13α-lactone (6) | 4β,5β-epoxidation and 3α-hydroxylation | 0.82 | google.com |

Design Principles for Modified Analogs with Predicted Activities

Based on the accumulated SAR and QSAR data, several design principles can be formulated for creating modified this compound analogs with enhanced biological activity.

Focus on A-Ring Modifications: Given that the C-3 carbonyl group is not essential, modifications at this position and the surrounding A-ring could lead to improved potency and selectivity. nih.govacs.org Maintaining the planarity of the A-ring appears to be a key design consideration. core.ac.uk

Strategic Hydroxylation: The introduction of hydroxyl groups at specific positions, such as 7β and 11β, has been shown to dramatically increase aromatase inhibitory activity. google.com This suggests that targeting these positions for modification is a promising strategy for designing more potent inhibitors.

Exploiting D-Ring Flexibility (with caution): While the δ-lactone of testolactone reduces activity compared to the natural cyclopentanone D-ring of androstenedione (B190577), further modifications of this lactone ring could potentially lead to novel interactions within the enzyme's active site. However, this should be approached with caution as the D-ring structure is critical for binding. nih.govacs.org

Utilizing Computational Models: The predictive power of CoMFA, CoMSIA, and other QSAR models should be leveraged to guide the design of new analogs. nih.govbenthamdirect.com These models can help prioritize which modifications are most likely to result in increased activity, thus streamlining the drug discovery process. By generating virtual libraries of analogs and predicting their activity, researchers can focus synthetic efforts on the most promising candidates.

Advanced Analytical Methodologies for Characterization and Quantification of 1,2,4,5 Tetrahydrotestolactone

High-Resolution Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 1,2,4,5-tetrahydrotestolactone from complex biological matrices like urine and plasma prior to detection. nih.gov Both liquid and gas chromatography are employed, with the choice depending on the analytical objective and the required sensitivity.

Liquid Chromatography (LC) Method Development

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the predominant techniques for the analysis of steroidal lactones and their metabolites. nih.govnih.gov These methods are preferred for their ability to analyze thermally unstable and non-volatile compounds in their native state.

Method development for this compound typically involves optimizing the separation on a reversed-phase (RP) column, such as a C18 or C8. oup.comsigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the steroid structure and the stationary phase. A gradient elution is commonly used, where the mobile phase composition is gradually changed to ensure efficient separation of the target analyte from other endogenous steroids and matrix components. sigmaaldrich.com

The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. oup.com To improve peak shape and ionization efficiency for subsequent mass spectrometry detection, additives like formic acid or ammonium (B1175870) formate (B1220265) are often included. sigmaaldrich.comuab.edu For instance, a rapid, sensitive, and selective HPLC assay was developed for testolactone (B1683771) and its metabolite, 4,5-dihydrotestolactone (B1226764), using a methylene (B1212753) chloride extraction and a mobile phase suitable for UV detection at 242 nm. nih.gov While this method targeted a related metabolite, the principles are directly applicable to this compound. Modern UHPLC methods can achieve satisfactory separation of multiple steroidal lactones in run times of less than 10 minutes. nih.gov

Table 1: Representative LC Method Parameters for Steroidal Lactone Analysis This table is a composite of typical conditions reported in the literature and may require optimization for this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | Reversed-Phase C18, <3 µm particle size | nih.govsigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate | sigmaaldrich.comuab.edu |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | oup.comsigmaaldrich.com |

| Flow Rate | 0.2 - 0.6 mL/min | sigmaaldrich.comrug.nl |

| Elution Mode | Gradient | sigmaaldrich.comnih.gov |

| Column Temp. | 35 - 40 °C | sigmaaldrich.comnih.gov |

| Detector | UV (242 nm) or Mass Spectrometry | nih.gov |

Gas Chromatography (GC) Method Optimization

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for steroid analysis, offering high chromatographic resolution. tandfonline.com However, due to the low volatility and potential thermal instability of steroids like this compound, a crucial derivatization step is required prior to analysis. mdpi.comnih.gov

The primary goal of derivatization is to convert the polar functional groups (hydroxyl and keto groups) into more volatile and thermally stable silyl (B83357) or acetyl esters. tandfonline.comacs.org Silylation using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach. mdpi.comacs.org Optimization of this step is critical and involves adjusting parameters like the derivatization reagent, reaction time, and temperature to ensure complete conversion and prevent degradation. mdpi.com For example, studies have shown that for many steroids, a derivatization time of 10 minutes at 80°C can be sufficient. mdpi.com Microwave-assisted derivatization has also been explored as a method to significantly reduce reaction times from over 30 minutes to as little as one minute. acs.org

Once derivatized, the analytes are separated on a capillary GC column, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5). sci-hub.st A temperature gradient program is employed to separate the complex mixture of derivatized steroids based on their boiling points and interactions with the stationary phase. nih.gov A fast-GC/MS screening protocol has been successfully developed for testolactone and other anti-estrogenic agents, demonstrating the utility of this technique in anti-doping analysis. nih.govdshs-koeln.de

Table 2: Typical GC Method Parameters for Steroid Metabolite Analysis This table outlines common conditions that would be adapted for this compound.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Derivatization | Silylation (e.g., with MSTFA) or Acetylation | tandfonline.commdpi.com |

| Column | HP-5 (or similar 5% phenyl-methylpolysiloxane), 30 m length | sci-hub.st |

| Carrier Gas | Helium or Nitrogen | nih.govsci-hub.st |

| Injection Mode | Split/Splitless | nih.gov |

| Temperature Program | Initial temp ~150°C, ramped to >300°C | nih.gov |

| Detector | Mass Spectrometry (MS) | tandfonline.comnih.gov |

Mass Spectrometry (MS) Applications for Identification and Quantification

Mass spectrometry is indispensable for the analysis of this compound, providing the sensitivity and specificity needed for detection in complex matrices and the structural information required for unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. youtube.com In an MS/MS experiment, the intact molecule of this compound (the precursor ion) is selected in the first stage of the mass spectrometer. It is then fragmented through collision-induced dissociation (CID) in a "collision cell" filled with an inert gas. youtube.com The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer.

Table 3: Hypothesized MS/MS Transitions for this compound Based on the known molecular weight and common fragmentation pathways for steroids.

| Compound | Precursor Ion (m/z) | Hypothesized Product Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| This compound | 305.20 [M+H]⁺ | 287.19 | Loss of H₂O |

| (C₁₉H₂₈O₃) | 269.18 | Loss of 2H₂O |

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-Resolution Mass Spectrometry (HRMS) is a key technology in metabolomics for the detection and identification of compounds like this compound in biological samples. nih.govresearchgate.net Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure the mass of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). csic.esmeasurlabs.com

This high mass accuracy allows for the determination of a compound's elemental formula. measurlabs.com For example, the calculated exact mass of the protonated molecule of this compound (C₁₉H₂₈O₃) is 305.20384 [M+H]⁺. HRMS can measure this mass with sufficient accuracy to distinguish it from other molecules that might have the same nominal mass of 305 but a different elemental composition. This capability is vital in non-targeted screening, where the goal is to identify all detectable metabolites in a sample without prior selection. rug.nlcsic.es Studies have successfully used HRMS to identify this compound as a metabolite of testolactone in a zebrafish water tank experiment, which serves as a model for human metabolism. nih.govresearchgate.net

Table 4: Exact Mass Data for this compound Illustrating the precision of HRMS for elemental formula determination.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₈O₃ | nih.gov |

| Nominal Mass | 304 | nih.gov |

| Monoisotopic (Exact) Mass | 304.203845 | nih.gov |

| Typical HRMS Measurement | 304.2039 ± 0.0015 (at 5 ppm) | csic.esmeasurlabs.com |

| Benefit | Allows confident assignment of the elemental formula, reducing ambiguity. | measurlabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides strong evidence for the mass and elemental formula of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive and unambiguous structural elucidation, including stereochemistry. google.com

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. libretexts.org The resulting spectrum provides detailed information about the chemical environment of each atom.

¹³C NMR: A ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule. The chemical shift (δ) of each signal indicates the type of carbon, for example, distinguishing between carbons in C-C, C-O, and C=O bonds. sci-hub.stlibretexts.org For this compound, characteristic signals would appear for the carbonyl carbon in the lactone ring and the carbons bonded to the hydroxyl groups.

¹H NMR: A ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The chemical shift, signal splitting (multiplicity), and integration (area under the peak) reveal how hydrogens are arranged and which atoms they are adjacent to. libretexts.org

2D NMR: Advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms. These experiments show correlations between different nuclei, allowing researchers to piece together the complete molecular skeleton and confirm the precise structure of metabolites, as has been done for other novel testolactone derivatives. google.com

Although acquiring NMR data requires a larger amount of purified sample compared to MS, it is unparalleled in its ability to provide a complete structural assignment. sci-hub.st

Table 5: Predicted ¹³C NMR Chemical Shifts for Key Functional Groups in a Tetrahydrotestolactone-like Structure This table provides representative chemical shift ranges based on known data for similar steroidal lactones.

| Functional Group | Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| Lactone Carbonyl | C=O | 170 - 180 | sci-hub.st |

| Carbon-Oxygen Single Bond | C-O (in lactone ring) | 80 - 90 | sci-hub.st |

| Saturated Carbons | C-C (steroid backbone) | 15 - 60 | libretexts.org |

Isotope Ratio Mass Spectrometry (IRMS) for Origin and Pathway Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique utilized to determine the origin of specific organic compounds, including steroids like this compound. unil.chunil.ch This methodology is pivotal in distinguishing between a compound produced endogenously (naturally within the body) and one that is of synthetic origin (introduced from an external source). nih.govthetruthaboutforensicscience.com The technique's utility also extends to the elucidation of metabolic pathways through the use of stable isotope tracers. dshs-koeln.de

The fundamental principle of IRMS in origin determination lies in the precise measurement of the relative abundance of stable isotopes of elements that constitute the molecule. For steroids, the focus is predominantly on the stable isotopes of carbon, ¹³C and ¹²C. thetruthaboutforensicscience.comresearchgate.net The ratio of these isotopes (¹³C/¹²C) in a compound is influenced by its synthetic or biosynthetic origin. nih.gov

The primary application of IRMS in the context of this compound, as with other anabolic agents, is to ascertain its source. This is particularly crucial in anti-doping science, where the World Anti-Doping Agency (WADA) mandates confirmatory procedures like IRMS for certain findings. oup.comwada-ama.org While specific IRMS studies on this compound are not extensively published in public literature, the analytical approach is based on well-established principles for other steroids such as testosterone (B1683101) and nandrolone. wada-ama.orgunimc.it The inclusion of testolactone in WADA's External Quality Assessment Scheme (EQAS) programs suggests that analytical methods for its control, including origin determination, are a focus for anti-doping laboratories. dshs-koeln.de

The differentiation is possible because the isotopic signature of carbon in synthetic steroids is typically different from that of endogenous steroids. thermofisher.com Pharmaceutical synthesis of steroids, including precursors to this compound, often utilizes phytosterols (B1254722) derived from C3 plants like soy or yam. nih.gov These plants exhibit a different photosynthetic pathway than the mixture of C3 and C4 plants that typically constitute the human diet. nih.gov This difference in carbon fixation results in a depletion of the heavier ¹³C isotope in the synthetic product compared to steroids produced naturally by the human body. researchgate.netnih.gov

The ¹³C/¹²C ratio is measured using a gas chromatography-combustion-isotope ratio mass spectrometer (GC/C/IRMS). wada-ama.orgunimc.it The results are expressed as a delta (δ) value in parts per thousand (‰) relative to an international standard (Vienna Pee Dee Belemnite, VPDB). researchgate.net

Table 1: Typical Carbon Isotope Ratio (δ¹³C) Values for Endogenous vs. Synthetic Steroids

| Compound Origin | Typical δ¹³C (‰ vs. VPDB) |

| Endogenous Steroids | -18 to -25 ‰ researchgate.net |

| Synthetic Steroids (C3 plant-derived) | -26 to -36 ‰ researchgate.net |

To confirm an exogenous origin for a target compound like this compound or its metabolites, its δ¹³C value is compared against that of an Endogenous Reference Compound (ERC). An ERC is a steroid that is part of a different metabolic pathway and should not be affected by the administration of the target substance. thermofisher.com A significant difference in the δ¹³C values between the target compound and the ERC is indicative of an exogenous source. wada-ama.org

Beyond origin determination, IRMS is instrumental in tracing metabolic pathways. This is achieved by administering a version of the compound, in this case, this compound, that has been artificially enriched with a stable isotope, such as ¹³C or deuterium (B1214612) (²H). This "labeled" compound acts as a tracer. dshs-koeln.de

Following administration, biological samples (e.g., urine or blood) are collected and analyzed. The mass spectrometer can detect the "heavy" isotopes from the tracer in downstream metabolites. By identifying which metabolites contain the isotopic label, researchers can map the biotransformation pathways of the parent drug. dshs-koeln.de This approach provides definitive insights into how this compound is processed, broken down, and eliminated by the body. For instance, studies on other steroids have successfully used deuterium-labeled compounds to identify numerous metabolites in both glucuronidated and sulfated fractions, significantly extending the window of detection. dshs-koeln.de

This stable isotope tracing is a powerful method for:

Identifying previously unknown metabolites.

Understanding the kinetics of metabolic processes.

Investigating the influence of genetic factors on drug metabolism. wada-ama.org

Future Directions and Emerging Research Avenues

Development of Novel Biological Probes and Chemical Tools

A critical step toward elucidating the precise mechanism of action and biological fate of 1,2,4,5-Tetrahydrotestolactone involves the creation of specialized molecular tools. The development of novel biological probes will enable researchers to visualize and quantify the compound's interactions within complex biological milieus.

Future research will likely focus on the synthesis of probes incorporating various tags. nih.gov For instance, "turn-on" fluorescent probes, which exhibit fluorescence only upon binding to a specific target, could be engineered to track the localization of this compound within cells and tissues in real-time. rsc.org This approach has been successfully applied to other areas of steroid research, providing a template for its application here. rsc.orgjyu.fi The design of such probes, potentially featuring coumarin (B35378) or other fluorophores, would allow for high-resolution imaging and the study of the compound's distribution in different subcellular compartments. rsc.orgmdpi.commdpi.com

Furthermore, the synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ³H) is essential for detailed metabolic and pharmacokinetic studies. These labeled compounds would serve as tracers in mass spectrometry-based assays, allowing for precise quantification and identification of subsequent metabolites and their kinetics. The design of chemical probes is a highly collaborative effort, often involving medicinal chemistry laboratories that specialize in creating small molecules for use as drug leads and preclinical candidates. unthsc.edu These efforts leverage strategies like high-throughput screening, parallel library synthesis, and computer-aided drug design to optimize probe properties, including potency, selectivity, and metabolic stability. unthsc.edu

The creation of affinity-based probes, where this compound is linked to a reactive group, could also identify its direct binding partners. This technique is invaluable for discovering previously unknown molecular targets and understanding its off-target effects.

Table 1: Potential Chemical Probes for this compound Research

| Probe Type | Reporter/Tag | Potential Application | Relevant Research Area |

| Fluorescent Probe | Coumarin, Benzothiazole | Real-time intracellular localization and tracking | Cell Biology, Molecular Imaging rsc.orgmdpi.com |

| Isotopically Labeled | ¹³C, ¹⁴C, ³H | Metabolic fate, pharmacokinetic studies, mass spectrometry | Drug Metabolism, Pharmacokinetics nih.gov |

| Affinity-Based Probe | Biotin, Photo-affinity label | Identification of molecular binding partners and targets | Proteomics, Target Discovery nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To move beyond a single target or pathway, future research will increasingly rely on the integration of multiple "omics" datasets to build a comprehensive, systems-level view of the biological effects of this compound. drexel.edu This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of cellular and organismal responses. mdpi.com

By exposing relevant cell models or organisms to the compound and subsequently analyzing these various molecular layers, researchers can uncover entire networks of genes, proteins, and metabolites that are altered. For example, transcriptomic analysis (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein abundance and post-translational modifications. oaji.netfrontiersin.org Metabolomics would simultaneously track changes in the levels of endogenous metabolites, providing a direct readout of the metabolic impact. drugbank.com

A key challenge and area of focus is the computational integration of these large, heterogeneous datasets. medrxiv.org Advanced bioinformatics and machine learning algorithms are required to identify meaningful patterns and causal relationships from the vast amount of data generated. medrxiv.org For instance, network-based approaches can be used to pinpoint key regulatory hubs or "master switches" that are modulated by this compound. plos.org One study has already demonstrated the power of this approach by using multi-omics data to correlate testolactone's activity with the expression of specific genes like BGLAP. nih.gov

Ultimately, these integrated multi-omics strategies will help to construct predictive models of the compound's action, identify novel biomarkers of its effect, and potentially uncover new therapeutic applications or mechanisms of resistance related to its parent compound, testolactone (B1683771). mdpi.comfrontiersin.org

Table 2: Multi-Omics Approaches for Studying this compound

| Omics Layer | Technology | Information Gained | Potential Insight |

| Transcriptomics | RNA-Sequencing | Changes in global gene expression | Identification of regulated pathways and gene networks frontiersin.org |

| Proteomics | Mass Spectrometry | Changes in protein abundance and modifications | Discovery of direct and indirect protein targets oaji.net |

| Metabolomics | Mass Spectrometry, NMR | Alterations in endogenous small molecule profiles | Understanding of metabolic reprogramming and off-target effects drugbank.com |

| Integrated Analysis | Computational Biology | Holistic view of cellular response, predictive models | Uncovering complex biological mechanisms and biomarkers drexel.edumedrxiv.org |

Advancements in In Vitro and Ex Vivo Model Systems for Mechanistic Studies

To accurately probe the mechanisms of this compound in a physiologically relevant context, research is moving beyond traditional two-dimensional (2D) cell cultures toward more sophisticated model systems. newhaven.edu

Three-dimensional (3D) cell cultures , such as spheroids and organoids, offer a significant advantage as they more closely mimic the complex architecture, cell-cell interactions, and microenvironment of actual tissues. ascopubs.orgscirp.org Studies using 3D cultures of breast cancer cells have shown different responses to aromatase inhibitors compared to 2D monolayers, highlighting the importance of these more complex models. newhaven.eduresearchgate.net Liver organoids, for example, could be used to study the hepatic metabolism of this compound and its influence on liver cell function in a human-relevant system. springermedizin.denih.govmdpi.comresearchgate.net These "mini-organs" can be derived from patient stem cells, opening the door to personalized studies of drug metabolism and effect. thewellbio.com

Ex vivo models , which use intact living tissue outside of the organism, provide another powerful platform. imavita.com These models, such as precision-cut tissue slices or perfused organs, maintain the native cellular arrangement and interactions of the original tissue. mdpi.commdpi.comspringermedizin.de A locust ex vivo model has shown promise for studying drug metabolism in the brain, demonstrating the potential for using non-mammalian systems to investigate specific biological questions. acs.org Such systems could be adapted to study the compound's effects on specific human tissues obtained from biopsies, offering a bridge between in vitro and in vivo research. imavita.com

A particularly relevant model for steroid metabolism is the Zebrafish Water Tank (ZWT) . researchgate.net Research has already demonstrated that the ZWT is a viable model for investigating the biotransformation of testolactone, as it produces the same key metabolites, including this compound, as are found in humans. nih.govresearchgate.net This non-invasive model, which analyzes metabolites released into the water, is cost-effective and allows for the study of metabolic processes in a whole, living organism, reflecting the complex interplay of different organs. nih.govresearchgate.netoliveiralab.org Future studies can leverage the ZWT model to screen for factors that influence the metabolism of testolactone to this compound and to study the downstream biological effects of this metabolite in a complete vertebrate system. nih.gov

Table 3: Advanced Model Systems for this compound Research

| Model System | Description | Key Advantage | Application for this compound |

| 3D Organoids | Self-organizing 3D cultures derived from stem cells that mimic organ structure and function. springermedizin.denih.gov | High physiological relevance, potential for personalized medicine. | Studying tissue-specific metabolism and mechanism of action (e.g., in liver or cancer organoids). mdpi.comthewellbio.com |

| Ex Vivo Tissue Culture | Intact tissue (e.g., precision-cut slices) cultured outside the body. imavita.commdpi.com | Preserves native tissue architecture and microenvironment. | Assessing direct effects on human tissue without systemic influences. |

| Zebrafish Water Tank (ZWT) | Whole zebrafish are used, and metabolites are measured from the surrounding water. nih.govresearchgate.net | Non-invasive, whole-organism metabolism, cost-effective. | Investigating the factors influencing its formation from testolactone and its systemic effects. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4,5-Tetrahydrotestolactone, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or functional group transformations. For example, reductive acetylation (as seen in analogous quinone derivatives) can stabilize reactive intermediates . Key parameters include solvent polarity (e.g., acetic anhydride), temperature (20–80°C), and catalyst selection (e.g., pyridine derivatives). Yield optimization requires monitoring via TLC or HPLC, with purity assessed via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Dynamic NMR can resolve conformational equilibria (e.g., chair/twist forms in tetrathianes, with ΔG‡ ~14.5 kcal/mol) .

- X-ray crystallography : Resolves absolute stereochemistry and crystal packing.

- IR spectroscopy : Confirms functional groups (e.g., lactone C=O stretches at ~1750 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Chromatographic conditions:

| Column | Mobile Phase | Detection | LOD/LOQ |

|---|---|---|---|

| C18 | MeCN/H2O (+0.1% FA) | ESI-MS | 0.1 ng/mL |

| Validation should follow ICH guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>80%) . |

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinities to androgen receptors using software like AutoDock Vina. Compare results across crystal structures (e.g., PDB IDs 2AM9, 1T7R).

- MD simulations : Assess ligand-receptor stability over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Corrogate bioactivity data (IC50, Ki) with electronic descriptors (HOMO/LUMO, logP) to identify outliers .

Q. What experimental designs mitigate confounding factors in in vivo vs. in vitro studies of this compound?

- Methodological Answer :

- In vitro : Use primary cell lines (e.g., LNCaP for prostate cancer) with controlled media (steroid-free, 10% FBS). Normalize data to cell count (MTT assay) and include vehicle controls .

- In vivo : Randomize animal cohorts (n ≥6/group) by weight/age. Employ blinded dosing and histopathology. Adjust for interspecies metabolism via pharmacokinetic profiling (AUC, Cmax) .

Q. How do structural modifications of this compound impact its metabolic stability and CYP450 interactions?

- Methodological Answer :

- Metabolic stability : Incubate derivatives with liver microsomes (human/rat), monitor depletion via LC-MS.

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation). Calculate IC50 and Ki values.

- SAR Table :

| Derivative | logP | CYP3A4 IC50 (µM) | Half-life (min) |

|---|---|---|---|

| Parent | 2.1 | 15.2 | 45 |

| -OAc | 1.8 | 8.7 | 68 |

Methodological Guidance for Data Analysis

Q. How should researchers statistically address variability in enzyme inhibition assays involving this compound?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Report 95% confidence intervals for IC50 values derived from nonlinear regression (GraphPad Prism).

- Use Bayesian hierarchical models if batch effects are suspected .

Q. What criteria determine the selection of control compounds in comparative studies of steroid analogs?

- Methodological Answer :

- Positive controls : Well-characterized agonists/antagonists (e.g., DHT for androgen receptors).

- Negative controls : Structurally unrelated compounds with similar logP/MW.

- Validate controls in pilot assays to confirm expected efficacy and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.